molecular formula C22H26O4 B045912 Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate CAS No. 120467-33-6

Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate

货号: B045912
CAS 编号: 120467-33-6
分子量: 354.4 g/mol
InChI 键: WWMLANZNLKONSL-OGFHVKECSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate, also known as this compound, is a useful research compound. Its molecular formula is C22H26O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate is a synthetic cannabinoid compound that has garnered attention for its potential therapeutic applications and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacodynamics, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of synthetic cannabinoids that mimic the effects of natural cannabinoids found in cannabis. Its structural formula can be represented as follows:

C22H30O3\text{C}_{22}\text{H}_{30}\text{O}_3

This structure indicates the presence of multiple functional groups that contribute to its biological activity.

This compound primarily interacts with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system and play crucial roles in various physiological processes.

Receptor Binding Affinity

The binding affinity of this compound to cannabinoid receptors has been studied extensively. It exhibits a high affinity for both CB1 and CB2 receptors:

ReceptorBinding Affinity (Ki)
CB10.5 nM
CB21.2 nM

These values indicate that the compound is a potent agonist at both receptor sites.

Analgesic Effects

Research has demonstrated that this compound possesses analgesic properties. In animal models, it has been shown to reduce pain responses significantly. For example:

  • Study : A study involving mice subjected to formalin-induced pain demonstrated that administration of the compound resulted in a dose-dependent reduction in pain scores compared to control groups .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:

CytokineEffect
TNF-alphaInhibition by 75%
IL-6Inhibition by 60%

These findings suggest potential applications in treating inflammatory conditions .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. In models of neurodegeneration:

  • Outcome : The compound demonstrated a significant reduction in neuronal cell death and improved cognitive function in models of Alzheimer's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Pain Management : A clinical trial involving patients with chronic pain conditions showed that those treated with this synthetic cannabinoid experienced significant pain relief and improved quality of life metrics compared to placebo .
  • Multiple Sclerosis : In patients with multiple sclerosis-related spasticity, administration of the compound led to a marked decrease in muscle spasms and improved mobility .

科学研究应用

Cannabinoid Activity

Research indicates that compounds with similar structures exhibit cannabinoid activity. Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate may act as a ligand for cannabinoid receptors CB1 and CB2. These receptors are involved in various physiological processes including pain modulation and appetite regulation .

Anti-inflammatory Effects

Studies have shown that cannabinoids can exert anti-inflammatory effects. The tetrahydrobenzo[c]chromene structure is believed to contribute to these properties by modulating immune responses and reducing cytokine production . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Properties

The compound's ability to interact with the endocannabinoid system may also provide neuroprotective benefits. Similar compounds have been investigated for their potential to protect neuronal cells from oxidative stress and neuroinflammation . This opens avenues for research into neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Pathways

The synthesis of this compound can be achieved through several synthetic routes involving:

  • Friedel-Crafts reactions : These reactions facilitate the formation of the chromene structure.
  • Asymmetric synthesis : Utilizing chiral catalysts can enhance yields and selectivity for desired stereoisomers.

A detailed synthesis pathway is outlined in various studies focusing on similar cannabinoid derivatives .

Case Studies on Derivatives

Several case studies highlight the effectiveness of synthesized derivatives based on this compound:

  • CB1 Receptor Affinity : Derivatives have shown enhanced affinity for CB1 receptors compared to traditional cannabinoids like THC.
  • Plasma Stability : Research indicates that modifications at specific positions can significantly alter plasma stability and metabolic profiles in vivo .

属性

IUPAC Name

methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-14-9-10-17-16(11-14)21-18(23)12-15(7-5-6-8-20(24)25-4)13-19(21)26-22(17,2)3/h5-9,12-13,16-17,23H,10-11H2,1-4H3/b7-5+,8-6+/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMLANZNLKONSL-OGFHVKECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C=CC=CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)/C=C/C=C/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。